2-(2-Bromo-5-chlorophenyl)propan-2-amine
Description
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZZARIQCFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)propan-2-amine typically involves the bromination and chlorination of phenylpropanamine derivatives. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with nitroethane, followed by reduction to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorophenyl)propan-2-amine may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Bromo-5-chlorophenyl)propan-2-one, while reduction could produce 2-(2-Bromo-5-chlorophenyl)propan-2-ol.
Scientific Research Applications
2-(2-Bromo-5-chlorophenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-5-chlorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Halogen-Substituted Propan-2-amine Derivatives
Halogen substituents significantly alter physicochemical properties. Below is a comparison of key analogs:
Key Observations :
Heterocyclic and Aromatic Ring Modifications
Replacing the phenyl ring with heterocycles or modifying substitution patterns impacts bioactivity:
Structural Implications :
- Aromatic vs. Heterocyclic : Pyridinyl analogs (e.g., 2-(5-bromopyridin-2-yl)propan-2-amine) exhibit higher solubility but reduced CNS penetration compared to phenyl derivatives .
- Substitution Patterns: Para-substituted halogens (e.g., 4-FA) favor interactions with monoamine transporters, while ortho-substituents (e.g., 2-bromo) may sterically hinder binding .
Physicochemical and Electronic Properties
The Parr-Pearson absolute hardness (η) and electronegativity (χ) principles explain halogen effects :
| Halogen | Electronegativity (χ) | Hardness (η) | Effect on Propan-2-amine Core |
|---|---|---|---|
| Br | 2.96 | ~7.6 eV | Increases lipophilicity, reduces solubility |
| Cl | 3.16 | ~8.3 eV | Moderate electron withdrawal, stabilizes charge |
| F | 4.00 | ~10.4 eV | High polarity, enhances metabolic stability |
Biological Activity
2-(2-Bromo-5-chlorophenyl)propan-2-amine is an organic compound notable for its unique chemical structure, which includes a phenyl ring substituted with bromine and chlorine atoms. This compound belongs to the class of phenylpropanamines, which are known for their diverse biological activities. The presence of halogens in specific positions on the aromatic ring significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry.
The molecular formula of 2-(2-Bromo-5-chlorophenyl)propan-2-amine is C9H11BrClN, with a molar mass of approximately 248.55 g/mol. The structural characteristics, particularly the arrangement of bromine and chlorine, play a crucial role in its reactivity and biological activity compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrClN |
| Molar Mass | 248.55 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of 2-(2-Bromo-5-chlorophenyl)propan-2-amine can be attributed to its interactions with various biological targets. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Potential Biological Activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogens may enhance these effects by increasing lipophilicity and altering membrane permeability.
- Anti-inflammatory Effects : Some derivatives of phenylpropanamines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines, suggesting that 2-(2-Bromo-5-chlorophenyl)propan-2-amine may possess similar properties.
- CNS Activity : Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system (CNS) activity, potentially acting as a stimulant or having anxiolytic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of halogenated phenylpropanamines, providing insights into the potential applications of 2-(2-Bromo-5-chlorophenyl)propan-2-amine:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated that certain halogenated compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, suggesting strong antibacterial activity .
- Biofilm Inhibition : Research demonstrated that some related compounds significantly inhibited biofilm formation in Staphylococcus epidermidis, highlighting the potential for use in treating biofilm-associated infections .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed low hemolytic activity for several derivatives, indicating a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for 2-(2-Bromo-5-chlorophenyl)propan-2-amine?
A common method involves a two-step process: (1) bromination of a chlorophenyl precursor using bromine or NBS (N-bromosuccinimide) in a halogenated solvent (e.g., dichloromethane), followed by (2) amine functionalization via reductive amination or Grignard reactions. For example, the hydrochloride salt of a structurally similar compound, 2-(2-chlorophenyl)propan-2-amine, is synthesized by reacting the parent amine with hydrochloric acid under controlled pH and temperature . Optimization of stoichiometry and solvent polarity is critical to suppress side reactions like over-bromination.
Q. How should researchers safely handle and store this compound?
Due to the presence of halogen substituents and an amine group, it is classified as toxic and environmentally hazardous. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers at 0–6°C under inert gas (e.g., argon) to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised, as halogenated amines can react with polymers .
Q. What analytical methods confirm its structural integrity and purity?
- NMR : H and C NMR are used to confirm substitution patterns on the aromatic ring and the propan-2-amine backbone. For example, coupling constants in H NMR distinguish ortho/para halogen positions.
- HPLC/MS : Reverse-phase HPLC with UV detection (e.g., 254 nm) and high-resolution mass spectrometry (HRMS) validate molecular weight and detect impurities.
- Elemental Analysis : Quantifies C, H, N, and halogen content to confirm stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in its molecular configuration?
Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, dihedral distortions, and halogen positioning. The SHELX suite (e.g., SHELXL) refines crystallographic data, particularly for resolving steric effects from the bulky bromo and chloro substituents. Challenges include growing high-quality crystals due to the compound’s low melting point; slow evaporation from acetonitrile/ethyl acetate mixtures is recommended .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during impurity analysis?
Contradictions often arise from rotameric equilibria or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the amine group).
- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to distinguish structural isomers.
- 2D NMR (COSY, NOESY) : Maps coupling networks to confirm substituent positions .
Q. What strategies optimize synthetic yield while minimizing byproducts like dehalogenated derivatives?
- Catalytic Systems : Use Pd/Cu catalysts for controlled bromination to prevent over-substitution.
- Low-Temperature Reactions : Reduce radical side reactions (e.g., –20°C for Grignard additions).
- In Situ Quenching : Add scavengers (e.g., sodium thiosulfate) to neutralize excess bromine.
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from halogenated byproducts .
Q. How do structural modifications (e.g., fluorine substitution) influence its biological activity?
Structure-activity relationship (SAR) studies on analogs (e.g., 2-(2-fluoro-5-chlorophenyl)propan-2-amine) reveal:
- Electron-Withdrawing Groups : Enhance binding to serotonin receptors (e.g., 5-HT) due to increased aromatic ring polarization.
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce CNS penetration but improve metabolic stability.
- Amine Functionalization : Secondary amines exhibit higher blood-brain barrier permeability than tertiary analogs .
Notes
- Safety : Prioritize toxicity screening (e.g., Ames test) due to structural similarity to known bioactive amines .
- Methodology : Cross-validate crystallographic data with computational models (e.g., Mercury CSD) to resolve steric clashes .
- Contradictions : Discrepancies in reported melting points may stem from polymorphic forms; DSC/TGA analysis is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
